1,2,4,5-Tetra(1H-imidazol-1-yl)benzene
Description
Significance of Polyimidazole Ligands in Advanced Material Design
Polyimidazole ligands, a class of organic molecules containing multiple imidazole (B134444) rings, are of paramount importance in the design of advanced materials. The imidazole moiety is a five-membered aromatic heterocycle with two nitrogen atoms, which can act as excellent donors for metal ions. This characteristic allows for the formation of stable coordination bonds with a wide range of metal centers.
The versatility of polyimidazole ligands stems from several key features:
Variable Coordination Modes: The nitrogen atoms in the imidazole ring can coordinate to metal ions in different ways, leading to a variety of structural possibilities.
Structural Diversity: The ability to modify the imidazole rings and the linking backbones allows for the fine-tuning of the ligand's geometry and flexibility. This, in turn, influences the dimensionality and topology of the resulting coordination polymers, which can range from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks.
Functional Materials: The incorporation of polyimidazole ligands into coordination polymers can impart desirable properties to the resulting materials. These properties include luminescence, porosity, catalytic activity, and selective sensing capabilities. For instance, coordination polymers containing d¹⁰ metal centers like Zn(II) and Cd(II) are of particular interest for their potential applications in chemical sensors, photochemistry, and electroluminescent displays. mdpi.com
Overview of the Benzene-cored Tetrakis(imidazole) Framework in Coordination Chemistry
The benzene-cored tetrakis(imidazole) framework, exemplified by 1,2,4,5-Tetra(1H-imidazol-1-yl)benzene and its derivatives, represents a significant subclass of polyimidazole ligands. The rigid benzene (B151609) core provides a stable platform for the four imidazole groups, which can extend in different directions to coordinate with metal ions. This structural arrangement is highly conducive to the formation of extended, porous networks.
In coordination chemistry, these frameworks are instrumental in the construction of MOFs and coordination polymers with diverse topologies and functionalities. The final structure of the coordination polymer is influenced by several factors, including:
The nature of the metal ion: Different metal ions have distinct coordination preferences, leading to variations in the geometry of the coordination nodes.
The reaction conditions: Parameters such as temperature, solvent, and the molar ratio of reactants can direct the self-assembly process towards a specific structural outcome.
For example, the closely related ligand 1,2,4,5-tetrakis(imidazol-1-ylmethyl)benzene has been shown to form a 2D network with Cd(II) ions in the presence of 1,3,5-benzenetricarboxylate, while under similar conditions with Zn(II) ions, a 3D framework is formed. researchgate.net This highlights the subtle interplay of factors that govern the final architecture of these coordination compounds.
The study of coordination polymers derived from benzene-cored tetrakis(imidazole) ligands is an active area of research, with a focus on developing new materials with tailored properties for applications in gas storage, separation, catalysis, and sensing. rsc.org
Detailed Research Findings
Representative Coordination Polymers of a Benzene-cored Tetrakis(imidazole) Ligand
The following table summarizes the key features of several coordination polymers synthesized using the ligand 1,2,4,5-tetrakis(imidazol-1-ylmethyl)benzene (L) with Cd(II) and Zn(II) metal ions and various multicarboxylate co-ligands.
| Compound | Metal Ion | Co-ligand | Dimensionality | Key Structural Features & Properties |
| [Cd(L)₀.₅(HBTC)]·0.2H₂O | Cd(II) | 1,3,5-benzenetricarboxylic acid | 2D | Forms a 2D network with 1D Cd-HBTC²⁻ chains linked by the tetrakis(imidazole) ligand. researchgate.net |
| [Cd₃(L)₂(BTA)₂(H₂O)₂]·H₂O | Cd(II) | 1,3,5-benzenetriacetic acid | 3D | Features an unusual 3D framework. researchgate.net |
| [Zn₃(L)(BTC)₂(H₂O)₂]·3H₂O | Zn(II) | 1,3,5-benzenetricarboxylic acid | 3D | A three-dimensional structure. researchgate.net |
| [Zn₂(μ₂-OH)(L)₀.₅(BTA)]·H₂O | Zn(II) | 1,3,5-benzenetriacetic acid | 3D | Possesses a 3D structure with a complex topology. researchgate.net |
These examples demonstrate the ability of the benzene-cored tetrakis(imidazole) framework to generate coordination polymers with varying dimensionalities and complex structures, influenced by the choice of metal ion and co-ligand. The luminescence properties of these compounds were also studied, indicating their potential for optical applications. researchgate.net
Properties
IUPAC Name |
1-[2,4,5-tri(imidazol-1-yl)phenyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N8/c1-5-23(11-19-1)15-9-17(25-7-3-21-13-25)18(26-8-4-22-14-26)10-16(15)24-6-2-20-12-24/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKDAFGOBRZQPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=CC(=C(C=C2N3C=CN=C3)N4C=CN=C4)N5C=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization Techniques
X-ray Diffraction Analysis
X-ray diffraction (XRD) stands as a cornerstone technique for the atomic-level structural determination of crystalline solids. It is employed in two primary modes: single-crystal X-ray diffraction for resolving the exact three-dimensional arrangement of atoms, and powder X-ray diffraction for assessing the bulk properties of a polycrystalline sample.
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise molecular structure, including bond lengths, bond angles, and torsion angles, as well as the packing of molecules within a crystal lattice. For a molecule like 1,2,4,5-Tetra(1H-imidazol-1-yl)benzene, this analysis would reveal the planarity of the central benzene (B151609) ring and the relative orientations of the four appended imidazole (B134444) rings.
While detailed crystallographic data for the free this compound ligand is not extensively reported in publicly accessible literature, analysis of related imidazole-substituted benzene structures allows for an informed understanding of its likely structural characteristics. The central benzene ring is expected to be planar, with the four imidazole rings twisted out of this plane at various dihedral angles due to steric hindrance between adjacent imidazole groups. This twisting is a critical feature, influencing the molecule's ability to act as a ligand in the formation of metal-organic frameworks (MOFs). In coordinated structures, the nitrogen atoms of the imidazole rings serve as donor sites.
Table 1: Representative Crystallographic Parameters for Imidazole-Based Compounds (Note: Data for illustrative purposes based on similar structures, as specific data for the free this compound is not readily available.)
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 |
| a (Å) | 8.5 - 16.0 |
| b (Å) | 4.5 - 22.0 |
| c (Å) | 7.0 - 18.0 |
| α (°) | 90 |
| β (°) | 90 - 115 |
| γ (°) | 90 |
| Volume (ų) | 1200 - 2000 |
| Z (molecules/cell) | 2 or 4 |
Powder X-ray diffraction (PXRD) is an essential technique for the characterization of bulk, polycrystalline materials. It is used to identify the crystalline phase, assess sample purity, and determine the degree of crystallinity. For this compound, which is often synthesized as a powder for use as a ligand in MOFs, PXRD is crucial for confirming the successful synthesis of the desired crystalline solid. mdpi.com
The PXRD pattern of a crystalline powder consists of a series of diffraction peaks at specific angles (2θ), which correspond to the different lattice planes of the crystal structure according to Bragg's Law. The positions and relative intensities of these peaks serve as a unique fingerprint for the compound. In the context of MOF synthesis, the PXRD pattern of the final product is compared to a simulated pattern derived from single-crystal data to confirm that the bulk material consists of the correct, unadulterated phase. mdpi.comresearchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about its functional groups and chemical bonds.
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.
The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. These include C-H stretching vibrations for both the aromatic protons of the central benzene ring and the protons of the imidazole rings, typically appearing above 3000 cm⁻¹. The spectrum would also feature characteristic peaks for the C=C and C=N stretching vibrations within the aromatic and heteroaromatic ring systems, generally found in the 1400-1650 cm⁻¹ region. In-plane and out-of-plane bending vibrations for C-H bonds provide further structural confirmation in the fingerprint region (below 1500 cm⁻¹). When this ligand is incorporated into a MOF, shifts in these vibrational frequencies can indicate coordination to a metal center. rsc.orgresearchgate.net
Table 2: Expected Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3150 - 3000 | Aromatic and Imidazole C-H Stretching |
| 1650 - 1450 | C=N and C=C Aromatic Ring Stretching |
| 1450 - 1300 | Imidazole Ring Stretching |
| 1250 - 950 | In-plane C-H Bending |
| 900 - 675 | Out-of-plane C-H Bending |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of a molecule in solution by probing the magnetic properties of atomic nuclei.
¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their electronic environments, and their spatial relationships. For this compound, the ¹H NMR spectrum is expected to be highly informative.
Due to the molecule's symmetry, the two protons on the central benzene ring (at positions 3 and 6) are chemically equivalent and should appear as a single signal, a singlet, in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm). Each of the four equivalent imidazole rings contains three distinct protons. These protons (conventionally at the 2-, 4-, and 5-positions of the imidazole ring) would each give rise to a separate signal, likely appearing as singlets or narrow multiplets. The precise chemical shifts would depend on the solvent used and the electronic effects of the neighboring rings. The integration of these signals would correspond to the number of protons they represent (2H for the benzene protons and 4H for each type of imidazole proton, assuming equivalence). mdpi.com
Table 3: Predicted ¹H NMR Chemical Shifts for this compound (Note: Predicted values in a typical solvent like DMSO-d₆. Actual values may vary.)
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Benzene-H (C₃-H, C₆-H) | ~ 7.5 - 8.0 | Singlet (s) | 2H |
| Imidazole-H (Position 2) | ~ 8.0 - 8.5 | Singlet (s) | 4H |
| Imidazole-H (Position 4) | ~ 7.2 - 7.7 | Singlet (s) | 4H |
| Imidazole-H (Position 5) | ~ 7.0 - 7.5 | Singlet (s) | 4H |
¹³C NMR Spectroscopy for Carbon Framework Analysis
¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon skeleton of an organic molecule. For this compound, this technique provides crucial information about the chemical environment of each carbon atom in both the central benzene ring and the four attached imidazole rings.
Due to the molecule's symmetry, specific equivalences in the carbon atoms are expected, which would simplify the spectrum. The benzene core contains two distinct types of carbon atoms: those directly bonded to the imidazole rings (C1, C2, C4, C5) and those that are not (C3, C6). Similarly, the four imidazole rings are chemically equivalent, and within each ring, there are three distinct carbon environments.
While specific, experimentally derived ¹³C NMR data for this compound is not widely available in published literature, the expected chemical shifts can be predicted based on the electronic environment of the carbon atoms. Aromatic carbons typically resonate in the range of 100-150 ppm. The carbons of the central benzene ring are expected in this region, with those attached to the nitrogen of the imidazole rings likely shifted downfield due to the electron-withdrawing nature of the imidazole moiety. The carbons within the imidazole rings would also appear in the aromatic region, with their precise shifts influenced by the nitrogen atoms.
Interactive Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Benzene Ring (C-N) | 135-145 |
| Benzene Ring (C-H) | 115-125 |
| Imidazole Ring (C2) | 135-140 |
| Imidazole Ring (C4) | 125-130 |
| Imidazole Ring (C5) | 115-120 |
Note: The data in this table is predictive and based on typical chemical shifts for similar aromatic and heterocyclic structures. Actual experimental values may vary.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This method provides the percentage by mass of each element present, which can then be compared to the theoretical values calculated from the compound's molecular formula. For this compound, with a molecular formula of C₁₈H₁₄N₈, the theoretical elemental composition can be precisely calculated.
The verification of the elemental composition is a critical step in confirming the purity and identity of a newly synthesized compound. The close correlation between experimental and theoretical values provides strong evidence for the correct molecular formula.
Interactive Table 2: Elemental Composition of this compound
| Element | Symbol | Theoretical Mass % |
| Carbon | C | 63.15 |
| Hydrogen | H | 4.12 |
| Nitrogen | N | 32.73 |
Note: The theoretical mass percentages are calculated based on the molecular formula C₁₈H₁₄N₈ and atomic masses of C = 12.011 u, H = 1.008 u, and N = 14.007 u.
Thermogravimetric Analysis for Thermal Stability Profiling
Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. This provides valuable information about the thermal stability and decomposition profile of a material. For this compound, TGA can determine the temperature at which the compound begins to decompose and the pattern of its thermal degradation.
While detailed TGA data for the isolated this compound ligand is not extensively reported, its incorporation into metal-organic frameworks (MOFs) provides insight into its thermal robustness. For instance, a zinc-based MOF utilizing this ligand has been shown to be stable up to 234 °C after the removal of solvent molecules. This suggests that the ligand itself possesses significant thermal stability, a desirable characteristic for materials intended for high-temperature applications. The decomposition of such MOFs at higher temperatures is typically attributed to the breakdown of the organic linker.
Interactive Table 3: Thermal Stability Data for a MOF Incorporating this compound
| Parameter | Temperature (°C) | Observation |
| Solvent Removal | up to ~170 | Initial mass loss corresponding to guest molecules. |
| Framework Stability | up to 234 | The desolvated structure remains stable. |
| Onset of Decomposition | > 234 | The organic ligand begins to decompose. |
Note: This data is derived from studies on a metal-organic framework containing the title compound and is indicative of the ligand's inherent thermal stability within a larger structure.
Coordination Chemistry of 1,2,4,5 Tetra 1h Imidazol 1 Yl Benzene
Formation of Metal-Ligand Coordination Complexes
The nitrogen atoms of the imidazole (B134444) rings in 1,2,4,5-Tetra(1H-imidazol-1-yl)benzene act as effective donor sites, facilitating the formation of stable coordination bonds with a variety of metal centers. The geometry and connectivity of the resulting complexes are dictated by the coordination preferences of both the ligand and the metal ion.
The choice of the metal center plays a pivotal role in determining the final coordination geometry and the dimensionality of the resulting structure. The coordination preferences of the metal ion, including its favored coordination number and geometry (e.g., tetrahedral, octahedral), direct the assembly process.
Zn(II): Zinc(II) has been shown to form three-dimensional MOFs with this compound. In one such framework, which also incorporates 2,5-dimethoxyterephthalic acid as a co-ligand, the tetraimidazole ligand acts as a four-coordinated linker, contributing to a four-connected framework. nih.gov Another Zn-based MOF, synthesized with zinc nitrate, results in nanoflakes that are soluble in water. rsc.orgrsc.org A cationic Zn-based MOF with the formula [Zn₃(TIAB)₂(IMDC)₂]·(NO₃)₂·(DMF)₂·(H₂O)₂ (where TIAB is this compound) has also been synthesized, exhibiting a three-dimensional framework. researchgate.net
Ag(I): Silver(I) has been used to construct a cationic MOF, designated TJNU-216, with this ligand. soton.ac.uk This framework demonstrates the ligand's ability to form stable networks with monovalent metal ions, creating porous materials with potential applications in anion exchange. soton.ac.uk
Detailed structural information on coordination complexes of this compound with Cd(II), Cu(II), Ni(II), Co(II), Pd(II), and Bi(III) is not extensively available in the reviewed literature.
Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers
The tetratopic nature of this compound makes it an excellent building block for the construction of coordination polymers and MOFs with varying dimensionalities and topologies.
The design of MOF architectures with this ligand is guided by principles of reticular chemistry. The rigid, planar geometry of the ligand provides a predictable structural element. Key design considerations include:
Use of Co-ligands: The introduction of auxiliary ligands, such as dicarboxylates, can modify the connectivity of the network, control the dimensionality, and introduce specific functionalities. nih.gov For example, the use of 2,5-dimethoxyterephthalic acid with Zn(II) and this compound leads to a pillared-layer 3D framework. nih.gov
Control of Reaction Conditions: Solvent systems, temperature, and molar ratios of reactants can influence the final crystalline phase and structure of the resulting MOF.
Tetratopic Linker Conformation: The orientation of the four imidazole groups allows for the formation of highly connected networks. The inherent C₂h symmetry of the ligand can be exploited to create frameworks with specific pore shapes and sizes. The use of tetratopic linkers is a known strategy for generating diverse and complex topologies in MOFs. nih.govrsc.org
The multidentate and bridging capabilities of this compound enable the formation of extended networks of varying dimensionality. To date, research has primarily focused on the synthesis of 3D frameworks using this ligand. nih.govresearchgate.net The four linking points allow for extension in multiple directions, which is conducive to the formation of robust, three-dimensional structures. For instance, the reaction with Zn(II) salts has successfully yielded 3D MOFs. nih.govresearchgate.net
Topological analysis simplifies complex crystal structures into underlying nets defined by nodes and linkers, providing insight into the connectivity and architecture of the framework.
In the structure of {[Zn(DTA)(1,2,4,5-TIB)₀.₅]·1.5H₂O}n, where TIB is this compound, the ligand acts as a four-connecting node. The resulting 3D framework can be described as a four-connected net with a point symbol of (6².8⁴) . nih.gov
Another cationic Zn-based MOF utilizing this ligand was found to possess a three-dimensional framework with a (4,8)-coordinated network . researchgate.net
Specific examples of this compound forming networks with (4,4) topology, dmc net, fsc-3,4-C2/c topology, or a CdSO₄-like framework were not found in the reviewed scientific literature.
Modulating MOF Structures through Auxiliary Ligands and Reaction Conditions
The rational design and synthesis of Metal-Organic Frameworks (MOFs) with desired topologies and properties rely heavily on the precise control of the self-assembly process. For frameworks built with this compound, the final architecture is not solely dictated by this primary ligand and the chosen metal ion. The introduction of auxiliary ligands and careful manipulation of reaction conditions are powerful strategies to modulate the resulting structures, influencing their dimensionality, topology, and functional characteristics.
Influence of Auxiliary Ligands
In one study, the reaction of this biphenyl-based tetra-imidazole ligand with Zn(II) salts in the presence of different dicarboxylic acid isomers—phthalic acid (o-H2BDC), isophthalic acid (m-H2BDC), and terephthalic acid (p-H2BDC)—yielded three distinct three-dimensional (3D) polymers. The variation in the substitution pattern of the auxiliary dicarboxylate ligands led to frameworks with different macrocyclic structures and topologies. Similarly, another study utilizing a range of multicarboxylates as auxiliary ligands with the same primary ligand and either Zn(II) or Co(II) ions produced four different 3D frameworks. rsc.org These frameworks are constructed from two-dimensional layers formed by the primary ligand and metal ions, which are then connected by the auxiliary dicarboxylates. rsc.org The distinct bridging angles and coordination numbers of these auxiliary linkers were key to obtaining the final, varied architectures. rsc.org
The table below summarizes findings from studies on a similar tetra-imidazole ligand, illustrating how the choice of auxiliary ligand directly impacts the resulting MOF structure.
| Primary Ligand | Metal Ion | Auxiliary Ligand | Resulting MOF Formula | Structural Features & Topology |
| 3,3′,5,5′-tetra(1H-imidazol-1-yl)-1,1′-biphenyl | Zn(II) | 2,6-Naphthalenedicarboxylic acid (2,6-H2NDC) | [Zn2(L)(2,6-NDC)(OAc)2]·2H2O | (3,4)-connected 3D framework with gwg topology |
| 3,3′,5,5′-tetra(1H-imidazol-1-yl)-1,1′-biphenyl | Zn(II) | 4,4′-Carbonyldibenzoic acid (H2BPnDC) | [Zn2(L)(BPnDC)2]·6H2O | (4,4)-connected 2-fold interpenetrating 3D net |
| 3,3′,5,5′-tetra(1H-imidazol-1-yl)-1,1′-biphenyl | Co(II) | 4,4′-Oxidibenzoic acid (H2OBA) | [Co2(L)(OBA)2]·8H2O | Isostructural with the H2BPnDC-based MOF |
| 3,3′,5,5′-tetra(1H-imidazol-1-yl)-1,1′-biphenyl | Zn(II) | 3,3′,4,4′-Oxidibenzene tetracarboxylic acid (H4ODAC) | [Zn4(L)2(ODAC)2]·2MeCN·5H2O | (4,4,4,4)-connected 3D architecture with a new topology |
Data sourced from a study on a closely related tetra-imidazole biphenyl (B1667301) ligand, demonstrating the principle of auxiliary ligand modulation. rsc.org
Influence of Reaction Conditions
Beyond the choice of ligands, the conditions under which the solvothermal or hydrothermal synthesis is performed are critical variables for structural control. Factors such as temperature, solvent systems, pH, and reaction time can dictate which of several possible crystalline phases is formed. acs.orgnih.gov
For instance, studies on the related ligand 1,2,4,5-tetrakis(4-carboxyphenyl)benzene (B2947062) have shown that modifying the reaction system can lead to different structural outcomes. In one case, three distinct thorium-based MOFs were synthesized from the same set of reagents (metal salt, ligand, solvent, and acid modulator). nih.govrsc.org The subtle variations in the reaction environment promoted the formation of different mononuclear and binuclear metal clusters, which in turn directed the assembly of unique framework topologies. nih.govrsc.org The choice of solvent can also have a profound effect; solvothermal reactions of a fluorinated dicarboxylic acid with a copper salt yielded two different 2D MOF isomers simply by changing the solvent from N,N-dimethyl formamide (B127407) (DMF) to N,N-diethyl formamide (DEF). acs.org Similarly, the use of different alkaline reagents to control the pH and deprotonation of the ligand has been shown to produce a variety of structures, ranging from 1D ladders to complex 3D frameworks, from the same set of primary ligands. rsc.org
These examples underscore that the synthesis of a specific MOF architecture is a multifactorial process. For this compound, achieving a target structure requires not only the selection of appropriate metal nodes and auxiliary linkers but also a systematic exploration and fine-tuning of the reaction conditions.
Supramolecular Assembly and Non Covalent Interactions
Engineering Supramolecular Architectures with Tetra(1H-imidazol-1-yl)benzene
The rational design of supramolecular structures relies on the predictable and reliable nature of non-covalent interactions. The molecular structure of 1,2,4,5-Tetra(1H-imidazol-1-yl)benzene, with its four imidazole (B134444) arms extending from a central phenyl ring, makes it an excellent candidate for constructing higher-order frameworks. The nitrogen atoms in the imidazole rings act as effective coordination sites for metal ions, leading to the formation of infinite, multidimensional coordination polymers mdpi.commdpi.com.
In systems without metal ions, the molecule can form co-crystals and organic frameworks. The imidazole units can interact with other molecules, such as carboxylic acids or water, through a network of non-covalent bonds to form well-defined, crystalline solids nih.gov. The predictable geometry of the central benzene (B151609) core combined with the versatile binding capabilities of the imidazole groups allows for a high degree of control over the resulting supramolecular assembly.
Role of Hydrogen Bonding in Supramolecular Frameworks
Hydrogen bonding is a primary driving force in the self-assembly of supramolecular structures involving imidazole-containing molecules. The imidazole ring contains both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the sp²-hybridized nitrogen atoms). This dual functionality allows for the formation of robust and directional hydrogen-bonding networks nih.gov.
In the presence of water molecules or other hydrogen-bond donors/acceptors like carboxylic acids, this compound can participate in extensive hydrogen-bonding arrays. For example, in related structures, intermolecular O—H⋯N and N—H⋯O hydrogen bonds are primary interactions that link individual molecules into one-, two-, or three-dimensional networks nih.govnih.gov. Water molecules can act as bridges, connecting different organic molecules to form stable, hydrated crystalline structures nih.govnih.gov. These interactions are highly directional and specific, making them a powerful tool in crystal engineering to guide the assembly of molecules into a desired architecture.
The table below summarizes typical hydrogen bond interactions observed in supramolecular frameworks containing imidazole and related functional groups, derived from crystallographic studies of analogous compounds.
| Donor (D) | Acceptor (A) | Type of Interaction | Typical Distance (D···A, Å) |
| O—H (Water) | N (Imidazole) | Intermolecular | 2.7 - 3.0 |
| N—H (Imidazole) | O (Carboxyl) | Intermolecular | 2.6 - 2.9 |
| O—H (Water) | O (Water) | Intermolecular | 2.7 - 2.8 |
| C—H (Aromatic) | N (Imidazole) | Weak Hydrogen Bond | 3.2 - 3.5 |
Data compiled from studies on analogous imidazole-containing supramolecular systems.
Pi-Pi Stacking and Aromatic Interactions in Crystal Packing
Aromatic π-π stacking interactions are another critical factor that influences the crystal packing and stabilizes the supramolecular architectures of planar aromatic molecules. These interactions occur between the electron-rich π-systems of the benzene and imidazole rings. In molecules with a 1,2,4,5-tetrasubstituted benzene core, often described as having an "X-shaped" structure, intermolecular π-π and C-H···π interactions between the aromatic units of adjacent molecules are key to forming highly ordered two-dimensional packing structures chemrxiv.org.
For instance, studies on 1,4-bis(imidazol-1-yl)benzene derivatives have revealed π-π interactions between imidazole rings of neighboring layers, helping to connect 2D frameworks into 3D supramolecular structures mdpi.com. Similarly, in π-congested X-shaped molecules like 1,2,4,5-tetra(9-anthryl)benzene, intermolecular π-π interactions between the large aromatic substituents are the dominant force in crystal packing chemrxiv.org.
| Interaction Type | Aromatic Rings Involved | Typical Centroid-Centroid Distance (Å) |
| π-π Stacking | Imidazole ··· Imidazole | 3.6 - 3.9 |
| π-π Stacking | Benzene ··· Imidazole | ~3.5 |
| π-π Stacking | Benzene ··· Benzene | 3.7 - 3.9 |
| C-H···π | Aromatic C-H ··· Imidazole Ring | 3.3 - 3.8 |
Data based on findings from structurally related aromatic and heterocyclic compounds.
Van der Waals Forces and Other Intermolecular Interactions
While directional forces like hydrogen bonds and π-π stacking often dictate the primary structure of a supramolecular assembly, weaker, non-directional van der Waals forces are crucial for achieving dense and stable crystal packing. These forces, which include London dispersion forces, arise from temporary fluctuations in electron density and are present between all atoms in close contact semanticscholar.org.
For a large molecule like this compound, the cumulative effect of many van der Waals contacts is substantial. The final crystal structure represents a fine balance where molecules arrange to maximize attractive forces (hydrogen bonds, π-stacking) while minimizing steric repulsion, a state that is heavily influenced by the optimization of van der Waals contacts semanticscholar.org.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure
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Geometry Optimization and Conformational Analysis
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Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer
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Natural Bond Orbital (NBO) Analysis for Charge Delocalization
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Molecular Electrostatic Potential (MEP) Mapping
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Quantum Theory of Atoms in Molecules (QTAIM) Studies
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Hirshfeld Surface Analysis for Intermolecular Interactions
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Research Applications in Advanced Materials
Catalysis and Precatalyst Development
The tetradentate nature of 1,2,4,5-Tetra(1H-imidazol-1-yl)benzene makes it an exceptional ligand for the development of both homogeneous and heterogeneous catalysts. The imidazole (B134444) moieties can coordinate with a variety of transition metals, creating stable and catalytically active centers.
As a molecular ligand, this compound can form discrete, soluble metal complexes that function as homogeneous catalysts . The four nitrogen atoms can bind to one or more metal centers, creating a well-defined coordination environment that can be tailored for specific catalytic reactions. The stability of the resulting complexes is a key advantage, preventing metal leaching and catalyst deactivation. For instance, palladium complexes with N-heterocyclic carbene (NHC) ligands, which can be derived from the imidazole units of this compound, are known for their high activity in cross-coupling reactions.
In the realm of heterogeneous catalysis , this compound serves as a critical organic linker for the synthesis of porous crystalline materials like Metal-Organic Frameworks (MOFs) and covalent organic frameworks (COFs). In these materials, the molecule connects metal nodes or other organic units, creating a robust, high-surface-area structure. The catalytically active sites can be the metal nodes themselves or active species encapsulated within the pores. The porous nature of these materials allows for size- and shape-selective catalysis, while their insolubility facilitates easy separation and recycling of the catalyst.
While research into the catalytic applications of this compound is ongoing, its structural motifs are present in catalysts for key industrial and environmental transformations.
Water Oxidation: The development of efficient catalysts for water oxidation is crucial for hydrogen production and artificial photosynthesis. While direct application of this compound in this area is not yet extensively reported, its ability to form stable complexes with metals like cobalt, copper, and ruthenium—all known to be active in water oxidation—suggests significant potential. The multiple imidazole donors could stabilize the high oxidation states of the metal centers required during the catalytic cycle.
Ethylene Oligomerization: This process, which converts ethylene into valuable linear alpha-olefins, is a major industrial process. Catalysts are typically based on transition metals like nickel, iron, and palladium, supported by carefully designed ligands. Research has shown that iron complexes featuring imidazole-containing ligands are active in ethylene oligomerization mdpi.com. The coordination environment provided by ligands based on this compound could be used to tune catalyst activity and selectivity towards desired olefins like 1-butene or 1-hexene. The performance of related nickel and palladium complexes with iminopyridyl ligands highlights the effectiveness of N-donor systems in this transformation researchgate.netfrontiersin.org.
| Catalyst/Precatalyst | Co-catalyst | Activity (g·mol⁻¹·h⁻¹) | Primary Product(s) | Reference |
|---|---|---|---|---|
| Iminopyridyl Ni(II) Complex | Et₂AlCl | Up to 13.86 × 10⁶ | Highly branched oligomers | researchgate.netfrontiersin.org |
| 2-Pyrazolyl-phenanthroline Ni(II) Complex | MAO | Up to 3.01 × 10⁵ | Oligomers | acs.org |
| 2-Imino-1,10-phenanthrolinyl Fe(II) Chloride | MAO | 0.49 × 10⁵ | Oligomers (C4 preference) | mdpi.com |
Chemical Sensing Technologies
The imidazole units in this compound can act as binding sites for various analytes, and the rigid benzene (B151609) core provides a stable platform for constructing sensor materials.
This compound is an ideal candidate for building fluorescent chemosensors, particularly when incorporated into larger porous structures. Metal-Organic Frameworks (MOFs) and Cationic Organic Networks (CONs) synthesized with imidazole-containing linkers have demonstrated potential as fluorescent probes nih.govx-mol.com. The sensing mechanism often relies on the interaction between the analyte and the framework, which can either quench or enhance the material's luminescence. For example, a CON synthesized from the related linker 1,3,5-tri(1H-imidazol-1-yl)benzene showed high sensitivity and selectivity for detecting chromate anions in water through a "turn-off" fluorescence response x-mol.com. The nitrogen atoms of the imidazole rings can coordinate with metal ions or form hydrogen bonds with anionic species, inducing a detectable change in the material's photophysical properties.
The compound this compound can be used to create functional materials for modifying electrodes in electrochemical sensors. One prominent application is through its conversion into Poly(ionic liquid)s (PILs) mdpi.comresearchgate.netresearchgate.net. By quaternizing the imidazole groups, an ionic polymer is formed that can be coated onto an electrode surface. These PIL-modified electrodes offer high ionic conductivity and a pre-concentration effect for certain analytes, enhancing sensor sensitivity and selectivity mdpi.comresearchgate.net. Such sensors have been developed for the detection of environmental pollutants like 4-nonylphenol mdpi.comresearchgate.net.
Furthermore, the imidazole moieties can be converted into N-heterocyclic carbenes (NHCs). NHCs are known to form exceptionally strong covalent bonds with metal surfaces, such as gold electrodes frontiersin.orgresearchgate.net. This robust attachment makes them superior anchoring groups for immobilizing bioreceptors (like enzymes or antibodies) or redox-active molecules on an electrode surface, leading to stable and reusable electrochemical biosensors frontiersin.orgresearchgate.net.
Gas Adsorption and Separation Materials
The intrinsic porosity of materials derived from this compound, combined with the affinity of the nitrogen-rich imidazole groups for specific gas molecules like CO₂, makes it a prime candidate for gas adsorption and separation applications.
The compound has been used to synthesize multivalent imidazolium-based ionic liquids, which were then incorporated as fillers into poly(ionic liquid) composite membranes frontiersin.org. These membranes were evaluated for their gas separation performance. Research demonstrated that increasing the density of imidazolium groups by using the tetra-substituted benzene linker significantly enhanced CO₂ solubility in the membrane. This resulted in a notable increase in CO₂ permeability while maintaining good selectivity against gases like methane (CH₄) and nitrogen (N₂) frontiersin.org.
| Filler | CO₂ Permeability (Barrer) | CO₂/N₂ Selectivity (α) | CO₂/CH₄ Selectivity (α) | Reference |
|---|---|---|---|---|
| [Tetra(Im⁺)Benz][Tf₂N] | ~30 | ~25 | ~22 | frontiersin.org |
Moreover, this molecule is an excellent building block for porous organic polymers (POPs) and MOFs designed for selective gas capture researchgate.netmdpi.com. The nitrogen atoms in the imidazole rings can act as Lewis basic sites, exhibiting strong dipole-dipole interactions with polarizable gases like CO₂ and sulfur dioxide (SO₂). Studies on related benzimidazole-linked polymers have shown exceptionally high SO₂ uptake and high selectivity for SO₂ over CO₂ and N₂ researchgate.net. Similarly, MOFs constructed from the related 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene linker demonstrated excellent CO₂ adsorption capacity and high CO₂/N₂ selectivity, which is crucial for post-combustion carbon capture mdpi.com.
| Material | CO₂ Adsorption Capacity (mmol/g at 298 K, 1 bar) | CO₂/N₂ Selectivity | Reference |
|---|---|---|---|
| TIBM-Cu | 3.60 | 53 | mdpi.com |
Selective Gas Uptake in MOFs (e.g., CO2 Sorption)
There is currently no specific data in the reviewed literature detailing the performance of MOFs synthesized from the this compound ligand for selective CO2 sorption. Research on related imidazole-based ligands demonstrates that the nitrogen-rich nature of the imidazole rings can create favorable interactions with CO2 molecules, potentially leading to high uptake and selectivity. However, without experimental data for MOFs derived from this compound, any discussion of their CO2 sorption capabilities would be purely speculative.
Hydrogen Storage and Other Gas Capture Applications
Similarly, there is a lack of specific research findings on the use of MOFs incorporating the this compound ligand for hydrogen storage or the capture of other gases. The porosity and surface area of MOFs are critical factors for hydrogen storage, and while the tetratopic nature of this ligand could theoretically lead to the formation of robust, porous frameworks, there are no published studies that characterize these properties or report on their gas storage capacities.
Derivatization Strategies and Analogue Compounds
Benzene-cored Polyimidazole Ligands with Varying Substitution Patterns (e.g., bis- and tri-imidazole derivatives)
The number and arrangement of imidazole (B134444) groups on the central benzene (B151609) ring significantly influence the dimensionality and topology of the resulting coordination polymers. Researchers have extensively studied derivatives with fewer imidazole substituents, such as bis- and tri-imidazole-functionalized benzene, to understand the structure-property relationships.
Bis-imidazole derivatives , such as 1,4-bis(1H-imidazol-1-yl)benzene and 1,3-bis(imidazol-1-ylmethyl)benzene (bib), are popular building blocks in the construction of coordination polymers. nih.govnih.gov The linear geometry of 1,4-disubstituted ligands can lead to the formation of one-dimensional chains or two-dimensional layered structures. nih.gov For instance, the reaction of 1,4-bis((1H-benzo[d]imidazol-1-yl)methyl)benzene with zinc(II) has been shown to produce coordination polymers with potential anticancer activities. researchgate.net The flexibility and unpredictable conformations of ligands like 1,4-bis(imidazol-1-ylmethyl)benzene (bix) have resulted in a vast number of structurally diverse coordination polymers. rsc.orgresearchgate.net The use of ancillary ligands, such as dicarboxylates, in conjunction with these bis-imidazole linkers allows for the construction of more complex architectures, including interpenetrating networks. acs.org
Tri-imidazole derivatives , such as 1,3,5-tris(1H-imidazol-1-yl)benzene and its benzimidazole (B57391) analogue, 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM), offer a trigonal geometry that is conducive to the formation of two- and three-dimensional networks. mdpi.com The symmetrical arrangement of the imidazole rings in TIBM is crucial for the successful incorporation of metal ions and the formation of high-quality MOFs. mdpi.com These tri-substituted ligands have been employed in the synthesis of fluorescent supramolecular columnar liquid crystals and novel MOFs with applications in gas adsorption. mdpi.com For example, MOFs constructed from TIBM and various metal ions (Al, Cr, Cu) have demonstrated significant CO2 uptake capabilities. mdpi.com
The following table summarizes some key characteristics of benzene-cored polyimidazole ligands with varying substitution patterns.
| Ligand Type | Example(s) | Typical Resulting Structures | Key Features |
| Bis-imidazole | 1,4-bis(1H-imidazol-1-yl)benzene, 1,3-bis(imidazol-1-ylmethyl)benzene (bib), 1,4-bis(imidazol-1-ylmethyl)benzene (bix) | 1D chains, 2D layers, interpenetrating networks | Linear or bent geometries, conformational flexibility. nih.govrsc.orgresearchgate.net |
| Tri-imidazole | 1,3,5-tris(1H-imidazol-1-yl)benzene, 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM) | 2D sheets, 3D frameworks, MOFs | Trigonal geometry, formation of porous materials. mdpi.com |
Imidazole-based Ligands with Flexible Linkers (e.g., 1,2,4,5-tetrakis(imidazol-1-ylmethyl)benzene)
Introducing flexible linkers between the benzene core and the imidazole rings is a common strategy to impart conformational freedom to the ligand. This flexibility can lead to the formation of unique and often unpredictable coordination architectures. A prime example of such a ligand is 1,2,4,5-tetrakis(imidazol-1-ylmethyl)benzene (L). acs.org
The insertion of methylene (B1212753) (-CH2-) groups between the benzene ring and the imidazole units allows the imidazole rings to rotate and orient themselves to accommodate the coordination preferences of different metal centers. This adaptability makes ligands like L versatile building blocks for the synthesis of coordination polymers with diverse structures and topologies. acs.org For instance, the use of L with various multicarboxylate ligands in reactions with cadmium(II) and zinc(II) has yielded a range of coordination polymers with structures varying from two-dimensional networks to complex three-dimensional frameworks. acs.org
The flexibility of the ligand, combined with the coordination geometry of the metal center and the nature of any ancillary ligands, plays a crucial role in determining the final structure. acs.org The supramolecular chemistry of flexible bis-imidazole ligands like 1,4-bis(imidazol-1-ylmethyl)benzene (bix) has been extensively explored, leading to a large number of structurally diverse and functionally intriguing coordination polymers. rsc.org The unpredictable conformations of such flexible ligands are a key factor in this structural diversity. rsc.org The imidazole rings in these flexible linkers can rotate freely around the methylene groups, allowing them to adopt various conformations. researchgate.net
The table below highlights the impact of flexible linkers on the properties of imidazole-based ligands.
| Ligand | Linker Type | Key Structural Features | Impact on Coordination |
| 1,2,4,5-Tetra(1H-imidazol-1-yl)benzene | Direct N-C bond | Rigid, planar core | Pre-organized coordination sites, often leads to more predictable structures. |
| 1,2,4,5-tetrakis(imidazol-1-ylmethyl)benzene | Methylene (-CH2-) | Flexible, rotational freedom of imidazole rings | Adaptable coordination, formation of diverse and complex architectures. acs.org |
| 1,4-bis(imidazol-1-ylmethyl)benzene (bix) | Methylene (-CH2-) | Flexible, various conformations | Leads to a huge number of structurally diverse coordination polymers. rsc.org |
Structural Modifications for Tailored Coordination Properties
The coordination properties of polyimidazole ligands can be precisely tuned through structural modifications that alter their steric and electronic characteristics. These modifications can be made to either the imidazole rings or the central benzene core.
Steric effects play a significant role in dictating the coordination environment around the metal center. Introducing bulky substituents on the imidazole rings can influence the nuclearity of the resulting complexes and can create specific pockets for guest molecules. For example, replacing hydrogen atoms with larger groups can lead to significant changes in the resulting supramolecular architecture. acs.org The steric hindrance can also control the mode of intramolecular catalysis in certain reactions. acs.org
Electronic effects can be modulated by introducing electron-donating or electron-withdrawing groups on the ligand framework. These modifications can alter the electron density on the nitrogen donor atoms of the imidazole rings, thereby influencing the strength of the metal-ligand bond. rsc.org For instance, in N-heterocyclic carbene (NHC) ligands, the electronic properties can be altered by changing the nature of the azole ring, with the order of electron-donating power being benzimidazole < imidazole < imidazoline. scripps.edu Such modifications are crucial for tuning the photophysical properties of metal complexes, as demonstrated in copper(I) complexes with NHC ligands bearing different electronic groups. researchgate.net
The following table provides examples of structural modifications and their effects on coordination properties.
| Modification Strategy | Example | Effect on Coordination Properties |
| Steric Hindrance | Introduction of bulky substituents on the imidazole ring. | Influences complex nuclearity, creates specific binding pockets, can enforce twisted conformations. acs.org |
| Electronic Tuning | Addition of electron-donating or -withdrawing groups. | Modulates metal-ligand bond strength, alters redox potentials, tunes photophysical properties. rsc.orgresearchgate.net |
| Backbone Rigidity | Perfluorination of the biphenyl (B1667301) backbone in a bis-imidazole ligand. | Induces dihedral twists, leading to the formation of specific, metastable cage structures. acs.org |
Comparison with Related Nitrogen-donor Heterocyclic Ligands (e.g., pyridine (B92270), pyrazole (B372694), triazole)
The coordination chemistry of imidazole-based ligands is often contextualized by comparing it with that of other N-donor heterocyclic ligands such as pyridine, pyrazole, and triazole. While all are capable of coordinating to metal ions through their nitrogen atoms, their electronic and steric properties, as well as the number and position of donor atoms, lead to distinct coordination behaviors.
Pyridine is a six-membered aromatic heterocycle with one nitrogen donor atom. Its derivatives are widely used in the construction of coordination polymers. Compared to imidazole, pyridine is a weaker σ-donor. The coordination of pyridine-based ligands can lead to the formation of diverse supramolecular structures. mdpi.com In some systems, pyridine axial ligation has been shown to induce better electrocatalytic activity compared to imidazole, although imidazole can offer greater long-term stability. nih.gov
Pyrazole is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The presence of two nitrogen atoms allows pyrazole to act as a bridging ligand between two metal centers. The coordination chemistry of pyrazole-based ligands has been explored in the context of supramolecular assemblies. mdpi.com
Triazole , a five-membered heterocycle with three nitrogen atoms, offers multiple coordination sites. This can lead to the formation of polynuclear complexes and high-dimensional coordination networks. The comparative coordination ability of triazole and pyridine has been studied in iron(II) complexes, revealing differences in the stability of the resulting coordination spheres. nih.gov
The table below offers a comparative overview of these N-donor heterocyclic ligands.
| Ligand | Heterocycle Type | Number of N Donors | Key Coordination Features |
| Imidazole | 5-membered | 2 (non-adjacent) | Strong σ-donor, can act as a monodentate or bridging ligand (as imidazolate). researchgate.net |
| Pyridine | 6-membered | 1 | Weaker σ-donor than imidazole, widely used in supramolecular chemistry. nih.gov |
| Pyrazole | 5-membered | 2 (adjacent) | Can act as a bridging ligand. mdpi.com |
| Triazole | 5-membered | 3 | Multiple coordination sites, forms polynuclear complexes and high-dimensional networks. nih.gov |
Future Research Directions and Emerging Opportunities
Exploration of Novel Coordination Architectures and Topologies
The unique geometry and multidentate nature of the 1,2,4,5-Tetra(1H-imidazol-1-yl)benzene ligand provide a rich playground for the exploration of novel coordination architectures and topologies. While initial studies have demonstrated its ability to form stable frameworks, a vast landscape of structural diversity remains to be charted.
Future investigations are expected to focus on the systematic control of reaction conditions—such as solvent systems, temperature, pressure, and the choice of metal ions and counter-anions—to direct the self-assembly process towards predetermined network topologies. Researchers are likely to explore the synthesis of high-dimensional frameworks, including three-dimensional (3D) structures with intricate connectivity. The potential for forming interpenetrated and non-interpenetrated networks presents a key area of interest. nih.gov For instance, studies on related tripodal imidazole (B134444) ligands have shown that the coordination number of the metal ion can significantly influence the final structure, leading to either (6, 3) or (4, 4) nets. nih.gov The exploration of mixed-ligand systems, incorporating TIMB with other organic linkers of varying lengths and functionalities, could also lead to the generation of heterometallic and heterolinker frameworks with unprecedented topologies and enhanced properties. mdpi.com The deliberate design of frameworks with specific pore sizes and shapes will be crucial for targeted applications.
Table 1: Examples of Coordination Architectures with Imidazole-Based Ligands
| Ligand | Metal Ion(s) | Resulting Architecture/Topology | Key Findings |
| 1,3,5-tris(1-imidazolyl)benzene | Ag(I) | 2D non-interpenetrating (6, 3) net | Ligand connects three metal atoms. nih.gov |
| 1,3,5-tris(1-imidazolyl)benzene | Cu(II), Zn(II), Ni(II) | 2D (4, 4) nets | Ligand links two metal atoms. nih.gov |
| 1,3-bis(1-imidazolyl)-5-(imidazol-1-ylmethyl)benzene | Ag(I) | 2-fold parallel interpenetrated network with 4.8(2) topology | Demonstration of interpenetration with a tripodal imidazole ligand. nih.gov |
| 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene | Zn(II) | 3D structure assembled by hydrogen bonding and π···π interaction | Formation of a Z-shaped chain. mdpi.com |
Advanced Applications in Interdisciplinary Fields
Building on the foundational understanding of their structural characteristics, the next wave of research will undoubtedly focus on harnessing the unique properties of TIMB-based materials for a wide array of advanced applications. The inherent porosity and the presence of accessible metal sites and functional nitrogen atoms within these frameworks make them highly attractive for various interdisciplinary fields.
In the realm of catalysis , TIMB-based MOFs could serve as highly efficient and recyclable heterogeneous catalysts. The well-defined active sites, tunable porosity, and high surface area can facilitate a variety of organic transformations. Future work will likely explore their catalytic prowess in reactions such as C-C coupling, oxidation, and reduction, as well as their potential in electrocatalysis and photocatalysis for energy conversion and environmental remediation.
As sensors , the luminescent properties of TIMB-based coordination polymers, particularly those incorporating d¹⁰ metal ions like Zn(II) and Cd(II), are a fertile ground for exploration. nih.gov These materials can exhibit fluorescence that is sensitive to the presence of specific analytes. Research is anticipated to focus on developing highly selective and sensitive fluorescent sensors for the detection of pollutants, explosives, metal ions, and biologically important molecules. For instance, MOFs based on a related di-imidazolylbenzene ligand have demonstrated the ability to selectively sense Fe(III) ions and ketone molecules. rsc.org
The field of gas storage and separation will continue to be a significant area of application. The tailored pore environments of TIMB-based MOFs can be designed for the selective adsorption of gases like CO₂, CH₄, and H₂. Studies on similar benzimidazole-based MOFs have shown excellent CO₂ adsorption capacity and selectivity. mdpi.com Future efforts will likely concentrate on enhancing the adsorption capacities and selectivities through the introduction of specific functional groups or open metal sites within the framework.
Table 2: Potential Advanced Applications of TIMB-Based Materials
| Application Area | Research Focus | Potential Advantages |
| Catalysis | Heterogeneous catalysis for organic synthesis, electrocatalysis, photocatalysis | High efficiency, recyclability, tunable active sites |
| Sensing | Fluorescent detection of pollutants, explosives, metal ions, biomolecules | High selectivity and sensitivity, real-time monitoring |
| Gas Storage & Separation | Selective adsorption of CO₂, CH₄, H₂ | High storage capacity, improved separation efficiency |
| Drug Delivery | Controlled release of therapeutic agents | Biocompatibility, high loading capacity, targeted delivery |
Computational Design of New Functional Materials with Tailored Properties
The synergy between experimental synthesis and computational modeling is set to revolutionize the discovery and design of new functional materials based on this compound. In silico approaches, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, will play an increasingly pivotal role in predicting the structures and properties of TIMB-based materials before their synthesis, thereby guiding experimental efforts and accelerating the pace of innovation.
Computational screening will enable the rapid evaluation of a vast number of potential structures formed by combining TIMB with different metal ions and auxiliary ligands. These simulations can predict key properties such as framework stability, pore geometry, and electronic structure. For instance, DFT calculations can be employed to understand the binding energies of guest molecules within the pores of a MOF, providing insights into its potential for gas separation or sensing applications.
Molecular dynamics simulations can offer a deeper understanding of the dynamic behavior of these materials, such as the diffusion of molecules through their channels and the structural response to external stimuli like temperature and pressure. This information is crucial for designing materials for applications like drug delivery and switchable catalysis. By computationally tailoring the ligand and metal components, it will be possible to design novel TIMB-based materials with precisely controlled functionalities for specific applications in energy, environment, and health.
Sustainable Synthesis and Green Chemistry Approaches in Ligand and Material Preparation
In line with the growing global emphasis on environmental stewardship, a significant future research direction will be the development of sustainable and green synthetic methodologies for both the this compound ligand and its derived materials. The principles of green chemistry, such as the use of renewable resources, avoidance of hazardous solvents, and energy efficiency, will be central to these efforts.
For the synthesis of the TIMB ligand itself, researchers will likely explore one-pot, multi-component reactions that minimize waste and improve atom economy. The use of environmentally benign catalysts, such as zeolites or biocatalysts like lemon juice, and solvent-free reaction conditions are promising avenues that have been explored for the synthesis of related tetrasubstituted imidazoles. rsc.orgscispace.com These approaches offer advantages such as shorter reaction times, simpler work-up procedures, and the use of low-cost and non-toxic reagents. scispace.comresearchgate.net
Table 3: Green Chemistry Approaches in Imidazole and MOF Synthesis
| Green Chemistry Principle | Application in TIMB-related Synthesis | Potential Benefits |
| Use of Benign Solvents | Employing water or ethanol (B145695) instead of hazardous organic solvents. | Reduced environmental impact, improved safety. researchgate.net |
| Use of Green Catalysts | Utilizing biocatalysts (e.g., lemon juice) or reusable solid catalysts (e.g., zeolites). | Low cost, biodegradability, catalyst recyclability. rsc.orgscispace.com |
| Energy Efficiency | Microwave-assisted or sonochemical synthesis. | Shorter reaction times, reduced energy consumption. |
| Atom Economy | One-pot, multi-component reactions. | Minimized waste, simplified procedures. researchgate.net |
| Solvent-Free Conditions | Mechanochemical synthesis (grinding). | Elimination of solvent waste, high efficiency. rsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
